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Abstract
JC-171 is a novel, selective inhibitor of the NOD-like receptor family pyrin-domain-containing 3

(NLRP3) inflammasome. This document provides a comprehensive technical overview of JC-
171, including its discovery, detailed synthesis pathway, experimental protocols for its

characterization, and key quantitative data. JC-171 was rationally designed as a hydroxyl-

sulfonamide analogue to improve upon the solubility of its parent compound. It has been shown

to effectively inhibit the NLRP3 inflammasome both in vitro and in vivo, demonstrating potential

therapeutic applications for inflammatory diseases.

Discovery and Rationale
JC-171 was developed as a result of efforts to identify small-molecule inhibitors of the NLRP3

inflammasome, a key component of the innate immune system implicated in a variety of

inflammatory disorders. The discovery of JC-171 was based on the chemical scaffold of a

parent sulfonamide compound, JC-21, which also exhibited NLRP3 inhibitory activity.[1]

However, JC-21 suffered from poor solubility, limiting its therapeutic potential. To address this,

JC-171, a hydroxyl-sulfonamide analogue, was designed and synthesized with the goal of

improving physicochemical properties while maintaining potent biological activity.[1]
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The synthesis of JC-171 is a multi-step process starting from commercially available materials.

The overall synthetic scheme is depicted below, followed by a detailed step-by-step protocol.

Step 1: Amide Coupling

Step 2: Chlorosulfonylation Step 3: Hydroxysulfonamide Formation

5-Chloro-2-methoxybenzoic acid

5-Chloro-2-methoxy-N-phenethylbenzamide (3)
EDC, HOBt, Et3N, DMF

2-Phenylethanamine

Intermediate (3) 4-(2-[(5-Chloro-2-methoxyphenyl)formamido]ethyl)
benzene-1-sulfonyl chloride (4)

Chlorosulfonic acid, CH2Cl2
Intermediate (4) JC-171

Hydroxylamine, N-methylmorpholine, MeOH

Click to download full resolution via product page

Figure 1: Synthesis Pathway of JC-171.

Detailed Synthesis Protocol
Step 1: Synthesis of 5-Chloro-2-methoxy-N-phenethylbenzamide (3)

Dissolve 5-Chloro-2-methoxybenzoic acid (1 mmol) and triethylamine (2 mmol) in

dimethylformamide (DMF, 25 mL).

Cool the solution to 0 °C.

Add N-(3-(Dimethylamino)propyl)-N′-ethylcarbodiimide hydrochloride (EDC, 1.5 mmol) and

stir for 30 minutes.

Add hydroxybenzotriazole (HOBt, 1.5 mmol) and stir for an additional 1 hour.

Add 2-phenylethanamine (1 mmol) to the mixture.

Allow the reaction to warm to room temperature and stir overnight.

Concentrate the solution under reduced pressure.

Add water and extract the product.
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Step 2: Synthesis of 4-(2-[(5-Chloro-2-methoxyphenyl)formamido]ethyl)benzene-1-sulfonyl

chloride (4)

Dissolve 5-Chloro-2-methoxy-N-phenethylbenzamide (3) (1.73 mmol) in methylene chloride

(2 mL).

Add excess chlorosulfonic acid (1 mL) to the solution.

Stir the reaction at 70 °C for 2 hours.

Cool the reaction to room temperature.

Pour the reaction mixture over crushed ice and extract the product.

Step 3: Synthesis of 5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide

(JC-171)

Dissolve hydroxylamine (6.44 mmol) and N-methylmorpholine (0.2 mL) in methanol (MeOH,

2 mL).

Add 4-(2-[(5-Chloro-2-methoxyphenyl)formamido]ethyl)benzene-1-sulfonyl chloride (4) (1.29

mmol) to the solution.

Stir the solution for 4 hours.

Add water and extract the product with methylene chloride.

Concentrate the organic layer.

Purify the crude product by column chromatography (dichloromethane/methanol: 94/6) to

yield JC-171 as a white solid (56% yield).[1]

Mechanism of Action: NLRP3 Inflammasome
Inhibition
The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate

immune response by activating caspase-1 and inducing the maturation and secretion of pro-
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inflammatory cytokines IL-1β and IL-18. Dysregulation of the NLRP3 inflammasome is

associated with a wide range of inflammatory diseases.

JC-171 exerts its therapeutic effect by selectively inhibiting the activation of the NLRP3

inflammasome.[2] The proposed mechanism involves the interference with the interaction

between NLRP3 and the adaptor protein ASC (Apoptosis-associated speck-like protein

containing a CARD), which is a crucial step in the assembly and activation of the

inflammasome complex.[2] By disrupting this interaction, JC-171 prevents the subsequent

activation of caspase-1 and the release of mature IL-1β.
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Figure 2: JC-171 Inhibition of the NLRP3 Signaling Pathway.

Quantitative Data Summary
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The following tables summarize the key quantitative data for JC-171's biological activity.

Table 1: In Vitro Efficacy

Parameter Cell Line Assay Value Reference

IC50
J774A.1

Macrophages

LPS/ATP-

induced IL-1β

release

8.45 ± 1.56 µM [2]

Cytotoxicity
J774A.1

Macrophages

Cell Viability

Assay

No significant

cytotoxicity up to

30 µM

[1]

Table 2: In Vivo Efficacy (Experimental Autoimmune Encephalomyelitis Model)

Treatment Regimen Dosage Effect Reference

Prophylactic 100 mg/kg

Delayed disease

progression and

reduced severity

[3]

Therapeutic 10 mg/kg
Suppressed EAE

progression
[3]

Detailed Experimental Protocols
In Vitro NLRP3 Inflammasome Activation Assay
This protocol describes the induction and measurement of NLRP3 inflammasome activation in

murine macrophages.
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Culture J774A.1 Macrophages

Prime cells with LPS (1 µg/mL) for 4.5 hours

Treat with JC-171 at various concentrations

Stimulate with ATP (5 mM) for 30 minutes

Collect cell culture supernatants

Measure IL-1β concentration by ELISA

Calculate IC50 value

Click to download full resolution via product page

Figure 3: In Vitro NLRP3 Inflammasome Assay Workflow.

Materials:

J774A.1 murine macrophage cell line

DMEM supplemented with 10% FBS and antibiotics

Lipopolysaccharide (LPS)
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Adenosine triphosphate (ATP)

JC-171

ELISA kit for murine IL-1β

Procedure:

Cell Culture: Culture J774A.1 macrophages in complete DMEM in a humidified incubator at

37 °C and 5% CO2.

Priming: Seed the cells in a 96-well plate and allow them to adhere. Prime the cells with LPS

(1 µg/mL) for 4.5 hours.[4]

Inhibitor Treatment: Pre-treat the cells with varying concentrations of JC-171 for 30 minutes.

NLRP3 Activation: Stimulate the cells with ATP (5 mM) for 30 minutes to activate the NLRP3

inflammasome.[4]

Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.

Cytokine Measurement: Measure the concentration of IL-1β in the supernatants using a

commercially available ELISA kit according to the manufacturer's instructions.

Data Analysis: Plot the IL-1β concentration against the JC-171 concentration and determine

the IC50 value using a suitable curve-fitting software.

In Vivo Experimental Autoimmune Encephalomyelitis
(EAE) Model
This protocol describes the induction of EAE in C57BL/6 mice to evaluate the in vivo efficacy of

JC-171.
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Day 0: Immunize C57BL/6 mice with MOG35-55 in CFA

Day 0: Inject Pertussis Toxin (200 ng) Prophylactic Treatment:
Administer JC-171 (100 mg/kg, i.p.) daily

Day 2: Inject Pertussis Toxin (200 ng)

Monitor and score clinical signs of EAE daily

Therapeutic Treatment:
Administer JC-171 (10 mg/kg, i.p.) upon symptom onset Analyze cytokine levels and T-cell responses
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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